molecular formula C10H18O2 B15176701 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- CAS No. 79802-60-1

2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro-

Cat. No.: B15176701
CAS No.: 79802-60-1
M. Wt: 170.25 g/mol
InChI Key: XEKRKGHMYGPZHY-UHFFFAOYSA-N
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Description

2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- is a heterocyclic organic compound that features a six-membered ring containing one oxygen atom and five carbon atoms. This compound is part of the pyran family, which is known for its presence in various natural products and synthetic intermediates. The unique structure of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- makes it an interesting subject for research in organic chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring system. The reaction conditions often include the use of catalysts such as lanthanide triflates or silver (I) triflate, which facilitate the cyclization process under mild conditions .

Industrial Production Methods

Industrial production of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- may involve large-scale synthesis using similar electrocyclization methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications in the chemical industry.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products

The major products formed from these reactions include oxygenated pyran derivatives, reduced pyran compounds, and various substituted pyrans, depending on the specific reagents and conditions used .

Scientific Research Applications

2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-((1-ethyl-2-propenyl)oxy)tetrahydro- involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Properties

CAS No.

79802-60-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

2-pent-1-en-3-yloxyoxane

InChI

InChI=1S/C10H18O2/c1-3-9(4-2)12-10-7-5-6-8-11-10/h3,9-10H,1,4-8H2,2H3

InChI Key

XEKRKGHMYGPZHY-UHFFFAOYSA-N

Canonical SMILES

CCC(C=C)OC1CCCCO1

Origin of Product

United States

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